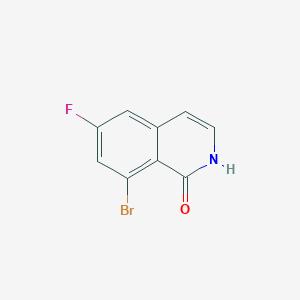

![molecular formula C14H11N3O6 B2662587 Benzoic acid, 3,5-dihydroxy-, (2E)-2-[(4-hydroxy-3-nitrophenyl)methylene]hydrazide CAS No. 2379438-80-7](/img/structure/B2662587.png)

Benzoic acid, 3,5-dihydroxy-, (2E)-2-[(4-hydroxy-3-nitrophenyl)methylene]hydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzoic acid is a simple aromatic carboxylic acid which consists of a benzene ring substituted by a carboxylic acid group . The 3,5-dihydroxy- modification suggests the presence of two hydroxyl (-OH) groups at the 3rd and 5th positions of the benzene ring . The (2E)-2-[(4-hydroxy-3-nitrophenyl)methylene]hydrazide part suggests the presence of a hydrazide group, which is a derivative of hydrazine where one hydrogen atom is replaced by an acyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene ring provides a planar, aromatic base for the molecule, while the hydroxyl, nitro, and hydrazide groups contribute to the polarity and reactivity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple hydroxyl groups could increase its solubility in water, while the nitro group could contribute to its reactivity .Applications De Recherche Scientifique

Antimicrobial and Antibacterial Properties

- Antibacterial Activity Against Multidrug-Resistant Staphylococcus aureus : A study by Masunari and colleagues (2009) explored derivatives of this compound for their activity against multidrug-resistant Staphylococcus aureus. Using molecular interaction fields and structural analysis, they found that hydrophobicity is a crucial property in the biological response against these bacteria (Masunari, Sonehara, Pasqualoto, & Tavares, 2009).

- Synthesis and Evaluation Against Staphylococcus aureus : Another study by Andrea Masunari and Leoberto Costa Tavares (2006) synthesized and tested various derivatives of this compound against Staphylococcus aureus. They found significant bacteriostatic and bactericidal activity, highlighting the potential of these compounds as selective antimicrobial agents (Masunari & Tavares, 2006).

Chemical Applications

- Molecular Structure and Interaction Studies : Singh and colleagues (2014) conducted a study on the molecular structures of metal complexes involving a similar compound. They found that the compound acted as a monobasic tridentate ligand, providing insights into its potential applications in chemical synthesis and industry (Singh, Singh, & Singh, 2014).

- Polymer Nucleation Agent : Kawamoto et al. (2007) investigated hydrazide compounds derived from benzoic acid as nucleating agents for poly(L-lactic acid). They found that certain hydrazide compounds, including those derived from benzoic acid, effectively enhanced the crystallization of poly(L-lactic acid), suggesting their utility in material science and engineering (Kawamoto, Sakai, Horikoshi, Urushihara, & Tobita, 2007).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3,5-dihydroxy-N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O6/c18-10-4-9(5-11(19)6-10)14(21)16-15-7-8-1-2-13(20)12(3-8)17(22)23/h1-7,18-20H,(H,16,21)/b15-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGROFKAAXXTBN-VIZOYTHASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=NNC(=O)C2=CC(=CC(=C2)O)O)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=N/NC(=O)C2=CC(=CC(=C2)O)O)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2662507.png)

![2-{2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetamido}benzoic acid](/img/structure/B2662509.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2662513.png)

![2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2662514.png)

![benzyl N-[(1S,2S)-2-hydroxycycloheptyl]carbamate](/img/structure/B2662515.png)

![(3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2662520.png)

![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2662522.png)

![2-[(2-Chloropropanoylamino)methyl]-N-methyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2662525.png)